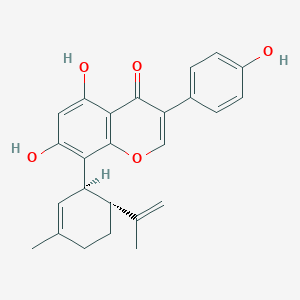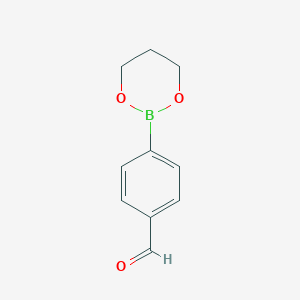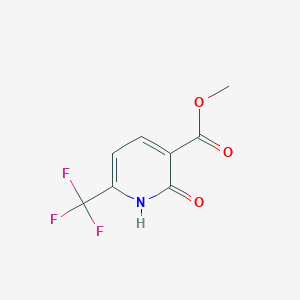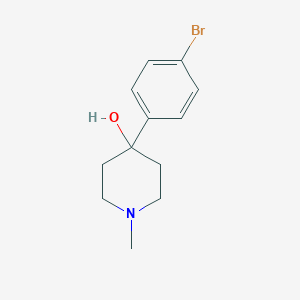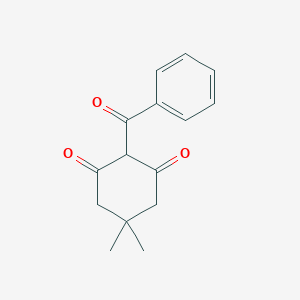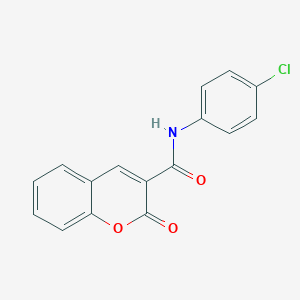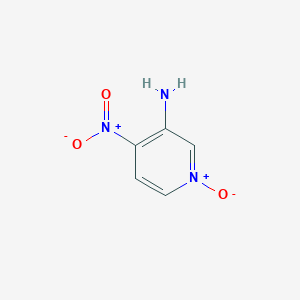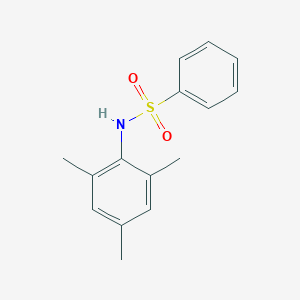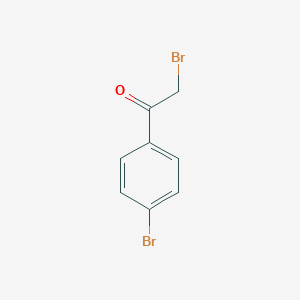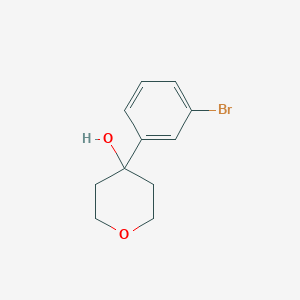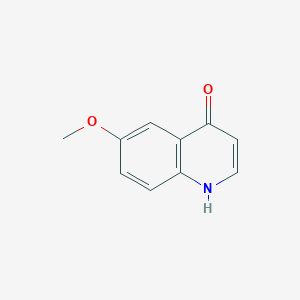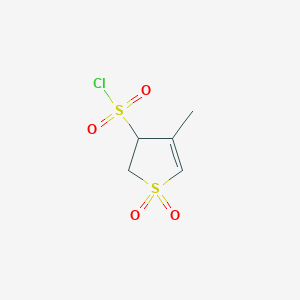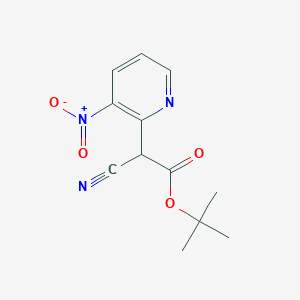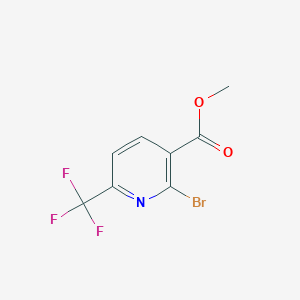
2-Bromo-6-(trifluorométhyl)nicotinate de méthyle
Vue d'ensemble
Description
Methyl 2-bromo-6-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C8H5BrF3NO2 and a molecular weight of 284.03 g/mol It is a derivative of nicotinic acid, featuring a bromine atom and a trifluoromethyl group attached to the pyridine ring
Applications De Recherche Scientifique
Methyl 2-bromo-6-(trifluoromethyl)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
Mode of Action
Like other nicotinate derivatives, it may interact with various enzymes and receptors in the body, potentially influencing cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 2-bromo-6-(trifluoromethyl)nicotinate are not well-documented. As a small molecule, it is likely to be absorbed in the gastrointestinal tract following oral administration. Its distribution within the body, metabolism, and excretion would depend on its chemical properties and interactions with various biological systems .
Result of Action
The molecular and cellular effects of Methyl 2-bromo-6-(trifluoromethyl)nicotinate’s action are currently unknown due to the lack of research on this specific compound .
Méthodes De Préparation
The synthesis of Methyl 2-bromo-6-(trifluoromethyl)nicotinate typically involves the bromination of 6-(trifluoromethyl)nicotinic acid, followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The esterification step involves the reaction of the brominated product with methanol in the presence of an acid catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
Methyl 2-bromo-6-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 6-(trifluoromethyl)nicotinate derivatives.
Oxidation Reactions: Oxidative conditions can modify the trifluoromethyl group or the pyridine ring, leading to different oxidation products.
Common reagents used in these reactions include sodium borohydride for reductions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
Methyl 2-bromo-6-(trifluoromethyl)nicotinate can be compared with other similar compounds such as:
- Methyl 6-bromo-2-chloronicotinate
- 2-bromo-5-cyanopyridine
- 4-bromo-2-cyanopyridine
These compounds share structural similarities but differ in the substituents attached to the pyridine ring.
Propriétés
IUPAC Name |
methyl 2-bromo-6-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c1-15-7(14)4-2-3-5(8(10,11)12)13-6(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEBGPINNABOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570173 | |
| Record name | Methyl 2-bromo-6-(trifluoromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144740-56-7 | |
| Record name | 3-Pyridinecarboxylic acid, 2-bromo-6-(trifluoromethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144740-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-bromo-6-(trifluoromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

